![molecular formula C11H22O6 B158535 (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane CAS No. 10225-58-8](/img/structure/B158535.png)
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of oxolane and has been used in various studies to understand its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has several biochemical and physiological effects. It has been shown to induce oxidative stress, activate caspase enzymes, and disrupt mitochondrial function. These effects contribute to its cytotoxicity and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane in lab experiments is its specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its use in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize its synthesis and improve its solubility for better bioavailability.
In conclusion, (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a promising compound for scientific research, particularly in the field of cancer therapy. Its mechanism of action, biochemical and physiological effects, and potential applications make it a valuable compound for further investigation.
Métodos De Síntesis
The synthesis of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the condensation of 2,3,4,5-tetramethoxytetrahydrofuran with (R)-1,2-dimethoxyethane in the presence of a strong acid catalyst. The reaction proceeds through a series of steps involving protonation, cyclization, and deprotonation to yield the final product. The purity of the product can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has been used in various scientific research applications. One of the main areas of research involves its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
10225-58-8 |
|---|---|
Nombre del producto |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
Fórmula molecular |
C11H22O6 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7(13-2)8-9(14-3)10(15-4)11(16-5)17-8/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11+/m1/s1 |
Clave InChI |
MWCGWFVDFLEGFY-KJPMQGKISA-N |
SMILES isomérico |
COC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC)OC)OC)OC |
SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
SMILES canónico |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



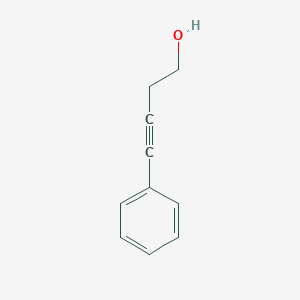
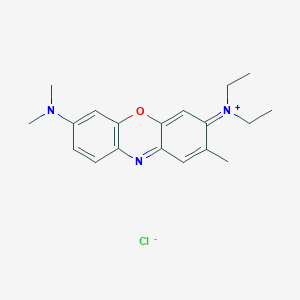
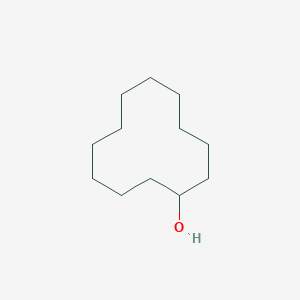
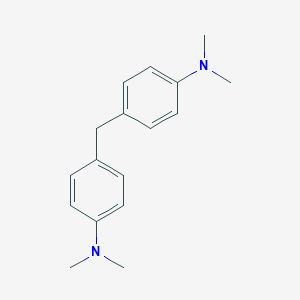
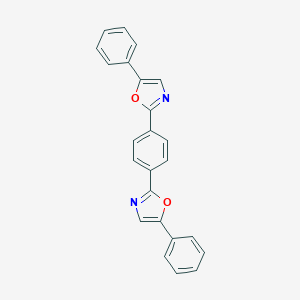
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
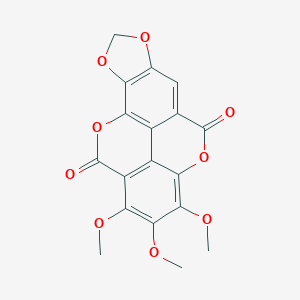
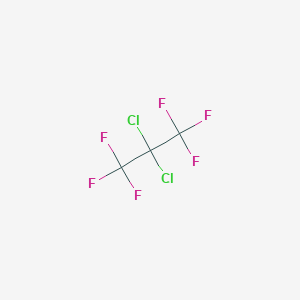
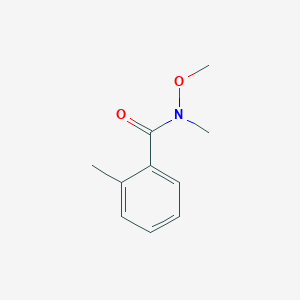
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
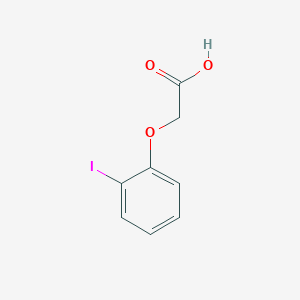
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
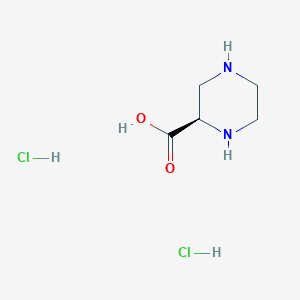
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)